molecular formula C10H9FO B1406055 1-(2-Fluorophenyl)cyclopropanecarbaldehyde CAS No. 1267971-50-5

1-(2-Fluorophenyl)cyclopropanecarbaldehyde

Cat. No.: B1406055
CAS No.: 1267971-50-5
M. Wt: 164.18 g/mol
InChI Key: GCGUHEPBRDNMAA-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclopropanecarbaldehyde is a cyclopropane derivative featuring a 2-fluorophenyl substituent and an aldehyde functional group. The cyclopropane ring introduces significant steric strain, which often enhances reactivity in synthetic applications . The aldehyde moiety enables participation in condensation, nucleophilic addition, and oxidation reactions, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name

1-(2-fluorophenyl)cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGUHEPBRDNMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(2-Fluorophenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Fluorophenyl)cyclopropanecarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 1-(2-Fluorophenyl)cyclopropanecarbaldehyde and its analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Functional Group Key Properties Applications
This compound Not Provided C₁₀H₉FO ~164.18 (estimated) Aldehyde High reactivity due to strained cyclopropane and aldehyde; likely low water solubility. Synthetic intermediates, drug discovery.
1-(2-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid 915923-90-9 C₁₂H₁₃FO₂ 208.23 Carboxylic acid Density: 1.219 g/cm³; pKa: 4.40; higher stability due to dimethyl substitution . Pharmaceutical synthesis, corrosion inhibitors.
Cyclopropanamine, 1-(2-fluorophenyl)-, hydrochloride 1215107-57-5 C₉H₁₁ClFN 203.64 Amine (hydrochloride salt) Enhanced water solubility and stability due to salt formation; used in formulations . APIs, neurological research.

Structural and Functional Group Analysis

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound is more electrophilic than the carboxylic acid in its analog (CAS 915923-90-9), enabling faster nucleophilic additions. However, the carboxylic acid’s lower pKa (4.40) makes it more acidic, favoring salt formation and ionic interactions .

Physicochemical Properties

  • Solubility : The hydrochloride salt’s solubility exceeds that of the free base or neutral analogs due to ionic character . The aldehyde derivative likely requires organic solvents for handling.
  • Stability : Dimethyl substitution in the carboxylic acid analog (CAS 915923-90-9) reduces ring strain, enhancing thermal stability (predicted boiling point: 312°C) compared to the unsubstituted cyclopropane aldehyde .

Biological Activity

Overview

1-(2-Fluorophenyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol. It consists of a cyclopropane ring substituted with a 2-fluorophenyl group and an aldehyde functional group. This unique structure suggests potential biological activity, particularly due to the presence of the fluorine atom, which can enhance the compound's reactivity and interaction with biological targets.

  • Molecular Formula : C10H9FO
  • Molecular Weight : 164.18 g/mol
  • IUPAC Name : 1-(2-fluorophenyl)cyclopropane-1-carbaldehyde
  • Canonical SMILES : C1CC1(C=O)C2=CC=CC=C2F

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The compound may act as an inhibitor or modulator in various biochemical pathways, which is common for compounds featuring aldehyde functionalities. The mechanism of action remains to be fully elucidated but is likely influenced by the structural characteristics that allow for binding to biological targets.

Comparative Analysis

The biological activity of this compound can be contrasted with other similar compounds, such as:

Compound NameStructural FeatureBiological Activity
1-(2-Chlorophenyl)cyclopropanecarbaldehydeChlorine instead of fluorineAntimicrobial properties
1-(2-Bromophenyl)cyclopropanecarbaldehydeBromine substitutionAnti-inflammatory effects
1-(2-Methylphenyl)cyclopropanecarbaldehydeMethyl group additionNeuroprotective activity

These comparisons highlight how variations in halogen or functional groups can influence the biological properties and mechanisms of action.

Case Studies and Research Findings

Research into compounds similar to this compound has yielded insights into their potential therapeutic applications:

  • Inhibition Studies : Compounds with similar cyclopropane structures have been tested for their ability to inhibit specific enzymes involved in cancer pathways. For instance, studies have shown that modifications in the cyclopropane ring can significantly alter inhibitory potency against certain kinases .
  • Pharmacological Evaluations : In vivo studies on related compounds indicate that cyclopropane derivatives can exhibit varied pharmacokinetic profiles, suggesting that this compound may also show unique absorption and metabolism characteristics .
  • Synthetic Applications : The compound's structure allows it to be a versatile building block in organic synthesis, particularly in developing pharmaceuticals targeting neurological disorders .

Future Directions

Further research is essential to fully understand the biological activity of this compound. Key areas for exploration include:

  • Biological Testing : Conducting systematic studies to evaluate its effects on various cell lines and animal models.
  • Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its structure influence its biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Fluorophenyl)cyclopropanecarbaldehyde
Reactant of Route 2
1-(2-Fluorophenyl)cyclopropanecarbaldehyde

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